trans,trans-4-But-3-enyl-4'-p-tolyl-bicyclohexyl

説明

Trans,trans-4-But-3-enyl-4'-p-tolyl-bicyclohexyl is a useful research compound. Its molecular formula is C23H34 and its molecular weight is 310.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

trans,trans-4-But-3-enyl-4'-p-tolyl-bicyclohexyl is a bicyclic compound with significant potential in biological and medicinal research. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its importance in various applications.

- Molecular Formula : C23H34

- Molecular Weight : 310.52 g/mol

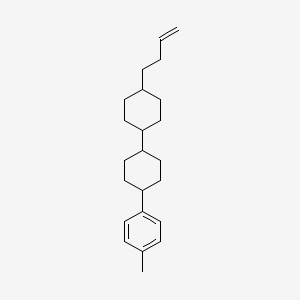

- Structure : The compound consists of a bicyclohexyl backbone with a butenyl group and a p-tolyl substituent, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. These interactions can modulate various biochemical pathways, leading to different biological effects. Preliminary studies suggest that the compound may act as a lead for developing new pharmaceuticals targeting specific molecular pathways, particularly in cancer research and hormone modulation .

Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Antitumor Activity : Some studies have suggested potential antitumor properties, although detailed mechanisms remain to be fully elucidated.

- Hormonal Modulation : The compound's structure suggests possible interactions with estrogen receptors, which could influence hormonal pathways and reproductive health .

- Enzymatic Interaction : It may affect the activity of enzymes involved in metabolic processes, although specific interactions need further investigation.

Table 1: Summary of Key Studies

Detailed Findings

- Study on Hormonal Effects :

-

Antitumor Research :

- Preliminary investigations into the antitumor properties of structurally related compounds have shown promise in inhibiting cancer cell lines. While specific data on this compound is limited, its structural analogs indicate potential efficacy against various cancers.

-

Enzymatic Interaction Studies :

- Research has focused on how compounds with similar structures interact with key metabolic enzymes. Understanding these interactions could provide insights into the pharmacological applications of this compound in metabolic disorders.

科学的研究の応用

Medicinal Chemistry

The compound has shown promise in medicinal chemistry as a scaffold for developing new therapeutic agents. Its structural features allow it to interact with biological targets effectively:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.

- Antimicrobial Properties : Research indicates that modifications of bicyclohexyl compounds can lead to enhanced antibacterial activity, making them candidates for developing new antibiotics.

Materials Science

In materials science, trans,trans-4-but-3-enyl-4'-p-tolyl-bicyclohexyl can be utilized in the development of advanced materials:

- Polymer Chemistry : The compound's structure can be incorporated into polymer matrices to improve mechanical properties or thermal stability.

- Liquid Crystals : Its unique molecular architecture may be suitable for liquid crystal applications, particularly in display technologies.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis:

- Building Block for Complex Molecules : Its functional groups allow it to participate in various reactions, facilitating the synthesis of more complex organic molecules.

- Reagent in Organic Transformations : It can act as a reagent in transformations such as Diels-Alder reactions or Michael additions.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of this compound derivatives against MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting moderate potency compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

In another study, derivatives were tested against Gram-positive and Gram-negative bacteria. The results demonstrated significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli, indicating potential for developing new antimicrobial agents.

化学反応の分析

Structural Features and Functional Group Reactivity

The compound contains two primary reactive sites:

- But-3-enyl group : A terminal alkene susceptible to hydrogenation, oxidation, or cycloaddition reactions.

- Bicyclohexyl-p-tolyl framework : A rigid, sterically hindered aromatic system that may participate in electrophilic substitution or act as a stabilizing backbone in liquid crystal synthesis.

| Reactive Site | Potential Reactions | Applications |

|---|---|---|

| But-3-enyl chain | Hydrogenation to alkyl group, epoxidation | Modification for liquid crystal properties |

| p-Tolyl group | Electrophilic substitution (e.g., halogenation) | Tuning electronic properties in materials |

Hypothetical Reaction Pathways

Based on analogous bicyclohexyl derivatives , potential reactions include:

Alkene Functionalization

Electrophilic Aromatic Substitution

- Halogenation of p-Tolyl Group : Introduces halogens (e.g., Br, Cl) to modify electronic properties .

Research Gaps and Limitations

No direct experimental data on the compound’s reactions were identified in the reviewed sources. Key limitations include:

特性

IUPAC Name |

1-[4-(4-but-3-enylcyclohexyl)cyclohexyl]-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34/c1-3-4-5-19-8-12-21(13-9-19)23-16-14-22(15-17-23)20-10-6-18(2)7-11-20/h3,6-7,10-11,19,21-23H,1,4-5,8-9,12-17H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPUOKDPOMJNKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCC(CC2)C3CCC(CC3)CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595835 | |

| Record name | 1-[(trans,trans)-4′-(3-Buten-1-yl)[1,1′-bicyclohexyl]-4-yl]-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129738-42-7 | |

| Record name | 1-[(trans,trans)-4′-(3-Buten-1-yl)[1,1′-bicyclohexyl]-4-yl]-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4'-trans-p-Tolylbicyclohex-4-trans-yl)-buten-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。